Product packaging for Buclizine Hydrochloride(Cat. No.:CAS No. 163837-35-2)

Buclizine Hydrochloride

Cat. No.: B10774639
CAS No.: 163837-35-2
M. Wt: 505.9 g/mol
InChI Key: SDBHDSZKNVDKNU-UHFFFAOYSA-N
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Description

Historical Perspectives and Early Scientific Inquiry

Buclizine (B1663535) hydrochloride, chemically identified as 1-[(4-chlorophenyl)phenyl-methyl]-4-[[4-(1,1-dimethylethyl)phenyl]methyl]piperazine dihydrochloride (B599025), emerged from the mid-20th-century exploration of piperazine (B1678402) derivatives for therapeutic applications. ajrconline.orgnih.gov It was first approved by the FDA in 1957. drugbank.comnih.gov Initial scientific inquiry into buclizine was primarily directed towards its efficacy as an antiemetic and antivertigo agent. ajrconline.orgdrugbank.com

Early research focused on its potential to alleviate nausea and vomiting associated with various conditions. One of the earliest documented clinical trials investigated its use for managing vomiting during pregnancy, with a study published in the British Medical Journal in 1956. drugbank.com The primary research directions for buclizine were centered on its utility in preventing and treating nausea, vomiting, and dizziness linked to motion sickness and other vestibular disorders. drugbank.comselleckchem.com These initial studies were grounded in its pharmacological action as a histamine (B1213489) H1 receptor antagonist with notable anticholinergic effects. nih.govnih.gov The drug's ability to depress labyrinthine excitability and vestibular stimulation, potentially by affecting the medullary chemoreceptor trigger zone, was a key area of investigation. drugbank.comselleckchem.com

Over time, the research focus for buclizine expanded beyond its primary antiemetic applications. Scientists began to investigate other potential therapeutic uses, including the management of migraine attacks. drugbank.comnih.gov Another significant, though contentious, area of research that emerged was its potential as an appetite stimulant, particularly in children. drugbank.comnih.gov This indication, however, has not been robustly validated by extensive, high-quality research, with some studies being described as underpowered and methodologically questionable. nih.gov

More recent research has explored buclizine's potential in oncology. Studies have shown that it can inhibit the growth of certain cancer cell lines, such as MCF-7, by arresting the cell cycle in the G1 phase and decreasing the expression of cell cycle regulatory proteins. medchemexpress.com This has opened up new avenues for investigating buclizine as a repurposed drug. Additionally, modern analytical techniques like high-performance liquid chromatography (HPLC) and spectrophotometry have been developed and validated for the precise determination of buclizine hydrochloride in pharmaceutical formulations and biological samples like human serum, reflecting an ongoing interest in its pharmaceutical and clinical analysis. ajrconline.orgscielo.br

Classification and Structural Context within Medicinal Chemistry

This compound is classified as a first-generation antihistamine and belongs to the piperazine derivative family of drugs. drugbank.commims.com Its chemical structure is fundamental to its pharmacological activity. The molecule features a central piperazine ring, which is a common scaffold in many biologically active compounds. slideshare.net

Structurally, buclizine is an N-alkylpiperazine with two distinct substituents on the nitrogen atoms of the piperazine core: a (4-chlorophenyl)(phenyl)methyl group and a 4-tert-butylbenzyl group. nih.gov This specific arrangement of aryl groups is crucial for its affinity to the histamine H1 receptor. slideshare.net As a member of the diphenylmethylpiperazine group, it shares structural similarities with other antiemetics like meclizine. wikipedia.org The presence of the chlorine atom on one of the phenyl rings and the tert-butyl group on the other contributes to its lipophilicity and ability to cross the blood-brain barrier, which is characteristic of first-generation antihistamines and accounts for their sedative effects. nih.govselleckchem.com The molecule is prepared as a dihydrochloride salt to improve its solubility and stability for pharmaceutical formulation. nih.govnih.gov

Detailed Research Findings

Research AreaKey FindingsReferences
Initial Antiemetic Studies Effective in preventing and treating nausea, vomiting, and dizziness from motion sickness. Depresses labyrinth excitability and may affect the medullary chemoreceptor trigger zone. drugbank.comselleckchem.com
Vomiting in Pregnancy Early clinical trials (1956) showed potential for managing vomiting during pregnancy. drugbank.com
Appetite Stimulation Touted as an appetite stimulant in children, but this indication lacks strong validation from robust clinical trials. drugbank.comnih.govnih.gov
Migraine Treatment Studied for the management of migraine attacks. drugbank.comnih.gov
Oncology Research Inhibits growth of MCF-7 cancer cells by causing G1 phase cell cycle arrest and modulating cell cycle proteins. medchemexpress.com
Analytical Method Development Development of UV derivative spectroscopy and RP-HPLC methods for quantification in pharmaceutical dosage forms and human serum. ajrconline.orgscielo.br

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H35Cl3N2 B10774639 Buclizine Hydrochloride CAS No. 163837-35-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(4-tert-butylphenyl)methyl]-4-[(4-chlorophenyl)-phenylmethyl]piperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H33ClN2.2ClH/c1-28(2,3)25-13-9-22(10-14-25)21-30-17-19-31(20-18-30)27(23-7-5-4-6-8-23)24-11-15-26(29)16-12-24;;/h4-16,27H,17-21H2,1-3H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDBHDSZKNVDKNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H35Cl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

82-95-1 (Parent)
Record name Buclizine hydrochloride [USAN]
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DSSTOX Substance ID

DTXSID5045091
Record name Buclizine dihydrochloride
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Molecular Weight

505.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129-74-8, 163837-35-2, 163837-36-3
Record name Buclizine hydrochloride [USAN]
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Record name Buclizine hydrochloride, (-)-
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Record name Buclizine hydrochloride, (+)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Piperazine, 1-[(4-chlorophenyl)phenylmethyl]-4-[[4-(1,1-dimethylethyl)phenyl]methyl]-, hydrochloride (1:2)
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Record name Buclizine dihydrochloride
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Record name Buclizine dihydrochloride
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Record name BUCLIZINE HYDROCHLORIDE
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Record name BUCLIZINE HYDROCHLORIDE, (+)-
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name BUCLIZINE HYDROCHLORIDE, (-)-
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Medicinal Chemistry and Structure Activity Relationship Sar Studies

Structural Framework Analysis: The Piperazine (B1678402) Moiety

The piperazine ring is a cornerstone of buclizine's structure and a frequently utilized scaffold in medicinal chemistry. bohrium.comthieme-connect.commdpi.com This six-membered ring containing two nitrogen atoms at opposite positions provides a unique combination of structural rigidity and the capacity for substitution, making it a versatile building block for developing new bioactive molecules. bohrium.comresearchgate.net The nitrogen atoms in the piperazine ring are key to its function, allowing for the attachment of two different substituent groups. researchgate.net This structural feature is critical in many drugs for a wide range of pharmacological activities. mdpi.comresearchgate.net

The piperazine moiety in buclizine (B1663535) hydrochloride is bonded to a diphenylmethyl group and carries an ethyl substituent. firsthope.co.in The formation of the hydrochloride salt enhances the compound's solubility. firsthope.co.in The piperazine ring itself is not merely a linker but plays an active role in the molecule's interaction with its biological targets. mdpi.com Both nitrogen atoms within the piperazine ring are considered essential for the potency of many piperazine-based compounds. mdpi.com The basic nature of the piperazine moiety is often crucial for its biological activity, as it can be protonated at physiological pH, facilitating interactions with receptors. rsc.org

Substituent Effects and Pharmacophore Identification

The activity of buclizine and other H1-antihistamines is significantly influenced by the nature of the substituents on the core structure. The general pharmacophore for first-generation H1-antihistamines, including buclizine, consists of two aromatic rings (Ar), a spacer atom (X), and a terminal amino group. pharmacyconcepts.in

Key features of the H1-antihistamine pharmacophore include:

Two aryl groups that are not in the same plane.

A spacer connecting the aryl moiety to a terminal nitrogen.

A tertiary amine group that is protonated at physiological pH. damascusuniversity.edu.sy

In buclizine, the diphenylmethyl group provides the two aromatic rings, and the piperazine ring contains the essential tertiary amine. The substituents on the aryl rings and the piperazine nitrogen atoms can modulate the compound's activity and properties. For instance, the introduction of a p-chloro substituent on one of the phenyl rings is a common feature in many antihistamines.

Pharmacophore modeling studies for H1 receptor antagonists often highlight the importance of hydrogen bond acceptors, hydrogen bond donors, and hydrophobic ring structures. innovareacademics.inijmo.org The nitrogen atoms of the piperazine ring can act as hydrogen bond acceptors, while the protonated amine can serve as a hydrogen bond donor. The aryl groups contribute to the hydrophobic interactions within the receptor binding site. acs.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR) Methodologies in Buclizine Hydrochloride Analogs

Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques used to correlate the chemical structure of compounds with their biological activity. For piperazine derivatives, QSAR models have been developed to understand the structural requirements for various activities, such as anticancer effects. nih.gov These models use molecular descriptors to quantify physicochemical properties of the molecules and relate them to their biological potency. nih.gov

While specific QSAR studies focused solely on this compound analogs are not extensively detailed in the provided results, the methodologies are broadly applicable. For a series of arylpiperazine derivatives, QSAR models have revealed that their anti-proliferative activities are dependent on specific descriptors related to molecular topology and electronic properties. nih.gov Such studies provide a roadmap for designing more potent compounds by modifying the structure to optimize these descriptor values. nih.gov

Computational Approaches to SAR

Computational methods, including molecular docking and pharmacophore modeling, are integral to understanding the SAR of piperazine-containing compounds. rsc.orgacs.orgnih.gov Molecular docking studies can predict the binding mode of ligands within the active site of a receptor, such as the histamine (B1213489) H1 receptor. benthamdirect.com These studies help to identify key interactions, like hydrogen bonds and hydrophobic interactions, between the drug molecule and the receptor's amino acid residues. rsc.orgnih.gov

For instance, in studies of other piperazine derivatives, docking has shown that the basic nitrogen moiety is crucial for affinity to target receptors. rsc.org Pharmacophore-based 3D-QSAR models can provide detailed structural insights for designing new analogs with improved activity. innovareacademics.in These computational approaches allow for the virtual screening of large compound libraries and the rational design of new molecules with desired pharmacological profiles. benthamdirect.com

Derivatization Strategies and Novel Analog Synthesis for SAR Exploration

The exploration of SAR for compounds like buclizine often involves the synthesis of novel analogs through derivatization. researchgate.net This can involve modifying existing functional groups or introducing new scaffolds to probe the effects on biological activity.

Bicyclo[1.1.1]pentane Scaffold Derivatization

A modern strategy in medicinal chemistry is the use of bioisosteres, which are chemical groups with similar physical or chemical properties that can be interchanged in a drug molecule to improve its properties. Bicyclo[1.1.1]pentane (BCP) has emerged as a valuable saturated bioisostere for 1,4-disubstituted phenyl rings. nih.govthieme-connect.comacs.org The three-dimensional structure of BCP can offer advantages over the planar phenyl ring, such as improved metabolic stability and solubility. nih.govthieme-connect.com

The replacement of a central phenyl ring with a BCP moiety has been shown to circumvent issues like amide hydrolysis in other drug candidates, leading to improved pharmacokinetic profiles with minimal loss of potency. nih.gov While direct derivatization of buclizine with a BCP scaffold is not explicitly documented in the provided search results, this strategy represents a contemporary approach to analog design that could be applied to piperazine-containing antihistamines. The synthesis of 1,2-difunctionalized BCPs has expanded the toolkit for medicinal chemists to create analogs of ortho- and meta-substituted arenes. nih.gov

Below is a table summarizing the property changes upon replacing a phenyl ring with a BCP scaffold in various drug candidates.

PropertyChange upon Phenyl-to-BCP ReplacementReference
Metabolic StabilityGenerally Improved nih.gov
Aqueous SolubilityGenerally Increased nih.govpharmablock.com
PotencyOften Maintained or Minimally Reduced nih.gov
Fraction of sp3 carbons (Fsp3)Increased pharmablock.com

Trifluoromethyl-cyclobutane Analogs and Bioisosteric Replacement

Another innovative bioisosteric replacement strategy involves the use of fluorinated scaffolds. The 1-trifluoromethyl-cyclobutyl group has been investigated as a unique analog for the tert-butyl group. nih.govacs.org The tert-butyl group is present on one of the benzyl (B1604629) substituents of buclizine. drugbank.com

Introducing a trifluoromethyl-cyclobutane moiety can influence a molecule's steric size, lipophilicity, and metabolic stability. nih.govacs.org Studies have shown that while this group is slightly larger and more lipophilic than a tert-butyl group, it can preserve the original mode of bioactivity and in some cases enhance resistance to metabolic clearance. nih.govacs.org The synthesis of various building blocks featuring the trifluoromethyl-cyclobutyl fragment has made this bioisosteric replacement more accessible for drug discovery programs. nih.govacs.orgthieme-connect.de

The table below shows a comparison of properties for a bioactive compound and its trifluoromethyl-cyclobutane analog.

CompoundIntrinsic Clearance (CLint)Reference
Butenafine30 (mg min⁻¹ μL⁻¹) nih.govacs.org
CF3-cyclobutane analog of Butenafine21 (mg min⁻¹ μL⁻¹) nih.govacs.org

This data indicates that the bioisosteric replacement led to an increase in metabolic stability for this particular compound.

Synthetic Methodologies and Chemical Synthesis Research

Established Synthetic Pathways of Buclizine (B1663535) Hydrochloride

An established method for preparing Buclizine involves the reaction of 4-chlorobenzhydryl chloride with ethyl piperazine (B1678402) N-carboxylate, which forms ethyl-4-(4-chlorobenzhydryl)piperazine-1-carboxylate. gpatindia.com This intermediate is then treated with sodium hydroxide (B78521) to yield 1-(4-chlorobenzhydryl)piperazine. gpatindia.com

Another foundational method involves the conversion of Buclizine dihydrochloride (B599025) to its free base through alkaline hydrolysis. chemicalbook.com In a typical procedure, the raw material is dissolved in an ethanol-water mixture, and sodium hydroxide is added to adjust the pH to 5.8, leading to the precipitation of the Buclizine free base. chemicalbook.com The final product is obtained after filtration, washing, and drying.

A critical intermediate, 4-tert-butyl-benzyl chloride, is synthesized via a Friedel-Crafts alkylation reaction. This involves reacting tert-butyl benzene (B151609) with chloroethane, methylamine, and cuprous chloride in the presence of oxalic acid. The reaction is maintained at a specific temperature and stirring speed for several hours.

Advanced Synthetic Approaches

Modern synthetic strategies have focused on developing more efficient and environmentally friendly methods for producing Buclizine and its derivatives.

Continuous-flow chemistry offers significant advantages over traditional batch processes, including reduced reaction times and enhanced yields. A four-step continuous process has been developed to synthesize Buclizine derivatives from bulk alcohols. researchgate.netnih.govtue.nl This method uses hydrochloric acid to generate intermediate chlorides with short reaction times and high yields. researchgate.netnih.govtue.nl The entire process, including inline separation of the pure products, has a total residence time of 90 minutes and a productivity of 2 mmol h⁻¹. researchgate.netnih.govtue.nl This approach exemplifies green chemistry principles by minimizing waste and improving energy efficiency. The use of microreactor-based continuous-flow systems allows for the solvent-free synthesis of derivatives, achieving over 90% yield.

The choice of reagents and reaction conditions is crucial for optimizing the synthesis of Buclizine Hydrochloride. In continuous-flow synthesis, superheated conditions (120°C) and a residence time of 15 minutes using hydrochloric acid as the chlorinating agent have proven effective for producing benzyl (B1604629) chloride intermediates. tue.nlnih.gov For the synthesis of a Buclizine derivative, increasing the temperature to 160°C and the residence time to 30 minutes with 1.5 equivalents of n-methyl piperazine resulted in a conversion of over 99%. tue.nl

Table 1: Optimized Conditions for Continuous-Flow Synthesis

StepReagent/ConditionTemperatureResidence TimeYield/ConversionReference
Benzyl Chloride SynthesisHydrochloric Acid120°C15 min>99% tue.nl
Buclizine Derivative Synthesis1.5 equiv. n-methyl piperazine160°C30 min>99% Conversion tue.nl

Synthesis of this compound Derivatives and Analogs

Research has also extended to the synthesis of various derivatives and analogs of Buclizine to explore their structure-activity relationships.

To simplify purification processes, chromatography-free protocols have been developed. uc.pt These methods lead to the formation of the free base in good to very good yields without the need for time-consuming work-up procedures. uc.pt The resulting bucinnazine can then be easily converted to its hydrochloride salt. uc.pt

Impurity Profiling and Control in Synthetic Routes

The control of impurities is a critical aspect of active pharmaceutical ingredient (API) manufacturing, governed by stringent regulatory guidelines. Impurity profiling—the identification, quantification, and characterization of impurities in a drug substance—is essential for ensuring the quality, safety, and efficacy of the final pharmaceutical product. medwinpublishers.com For this compound, impurities can originate from various sources, including the manufacturing process (process-related impurities), degradation of the drug substance over time (degradation products), or from starting materials and intermediates. amazonaws.com

Forced Degradation and Stability-Indicating Studies

To understand the potential degradation pathways and to develop analytical methods capable of separating impurities from the parent drug, forced degradation or stress studies are performed. tsijournals.com These studies involve subjecting this compound to harsh conditions such as acid and base hydrolysis, oxidation, heat, and light. tsijournals.comwjpr.net

Research indicates that this compound is susceptible to degradation under acidic, basic, and oxidative conditions, while showing negligible degradation under thermal and photolytic stress. tsijournals.comtsijournals.comscielo.br In one study, significant degradation was observed after 2 hours of exposure to 0.025 N Sodium Hydroxide (NaOH) and after 48 hours of exposure to 30% Hydrogen Peroxide (H₂O₂). tsijournals.comresearchgate.net Another study found approximately 27% degradation after 4 hours of reflux in 2 M Hydrochloric acid (HCl), which resulted in the formation of two distinct degradation product peaks in the chromatogram. scielo.br Conversely, only 0.7% degradation was noted under oxidative stress in the same study. scielo.br

These stability-indicating methods are crucial for demonstrating the specificity of an analytical technique and ensuring that the quantification of the active ingredient is not affected by the presence of its impurities. tsijournals.comscielo.br

Forced Degradation of this compound

Stress ConditionExposure DetailsDegradation ObservedReference
Acid Hydrolysis0.05 N HCl for 48 hoursNegligible researchgate.net
Acid Hydrolysis2 M HCl at 80°C for 4 hours~27% scielo.br
Base Hydrolysis0.025 N NaOH for 2 hoursSignificant Degradation (29.79% remaining) researchgate.net
Oxidation30% H₂O₂ for 48 hoursSignificant Degradation (19.46% remaining) researchgate.net
Thermal Degradation80°C for 7 daysNegligible researchgate.net
Photolytic DegradationUV light (200 W h/m²) for 48 hoursNo significant degradation scielo.br

Analytical Methodologies for Impurity Detection

Validated, stability-indicating analytical methods are essential for the effective quantification of this compound and the control of its impurities. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the predominant techniques employed for this purpose. wjpr.netajrconline.org

Typical methods utilize a C18 reversed-phase column with a mobile phase consisting of a mixture of an organic solvent, like acetonitrile (B52724) or methanol (B129727), and an aqueous buffer, such as triethylamine-phosphoric acid or ammonium (B1175870) formate. tsijournals.comwjpr.netscielo.br Detection is commonly performed using a UV detector set at approximately 230 nm. tsijournals.comscielo.br The developed HPLC methods have demonstrated the ability to resolve the main Buclizine peak from various degradation products, with chromatographic resolution values greater than three, indicating excellent separation. tsijournals.comtsijournals.com The use of UHPLC coupled with mass spectrometry (MS) provides an orthogonal detection technique that further aids in the identification and characterization of organic impurities. wjpr.net

Chromatographic Conditions for Buclizine Impurity Analysis

TechniqueColumnMobile PhaseDetectionReference
RP-HPLCGrace Alpha C18 (250 x 4.6)mm, 5µTriethylamine-phosphoric acid buffer (pH 3) : Acetonitrile (20:80, v/v)UV at 230 nm tsijournals.com
RP-HPLCC18Methanol : Water (80:20, v/v), pH 2.6UV at 230 nm scielo.br
UHPLC-MSZorbax SB-C18 (100 x 2.1)mm, 1.8µmGradient of 35 mM Ammonium Formate (pH 4.5) and 0.02% Formic Acid in MethanolPDA at 230 nm & MS wjpr.net

Impurity Control and Official Standards

The control of impurities in this compound is achieved through a combination of optimized synthesis routes, purification processes, and rigorous analytical testing. amazonaws.com Some known process-related impurities include 1,4-bis-(4-chlorobenzhydryl)piperazine, 4-chlorobenzhydrol, and 4-chlorobenzophenone. researchgate.net Specialized chemical suppliers synthesize and provide reference standards for these and other potential degradation and process impurities to aid in analytical method development and validation. chemicea.como2hdiscovery.cosynzeal.comsynzeal.com

To ensure compliance with global quality standards, pharmacopoeias provide official reference standards. The British Pharmacopoeia (BP) lists a "this compound impurity standard," which serves as a benchmark for quality control procedures. researchgate.netcwsabroad.comlgcstandards.comcymitquimica.com The use of these official standards is integral to verifying that the levels of impurities in the final API are below the specified qualification and identification thresholds set by regulatory bodies like the International Council for Harmonisation (ICH).

Pharmacological Mechanisms of Action at the Molecular and Cellular Level Preclinical Focus

Receptor Binding and Ligand-Receptor Interactions

Buclizine's molecular structure allows it to bind to and inhibit the function of key G protein-coupled receptors, notably the histamine (B1213489) H1 and muscarinic cholinergic receptors. nih.govnih.govgenome.jp

Buclizine (B1663535) is classified as a first-generation histamine H1 receptor antagonist. nih.govebi.ac.uk It competitively binds to H1 receptors in the central nervous system (CNS) and the periphery. nih.govbiorbyt.com By blocking the action of histamine at these sites, buclizine prevents the downstream effects typically initiated by histamine binding, which are involved in emetic and vestibular responses. nih.govnih.gov The vomiting center in the medulla is known to have neurons rich in histamine-containing synapses, and buclizine's antagonism at these receptors reduces the transmission of signals that lead to emesis. drugbank.com

In addition to its antihistaminic activity, buclizine possesses significant anticholinergic properties by acting as an antagonist at muscarinic acetylcholine (B1216132) receptors. nih.govselleckchem.compediatriconcall.com This action is considered a crucial component of its antiemetic and antivertigo effects. drugbank.comselleckchem.com The blockade of muscarinic receptors, particularly in the vomiting center and vestibular system, complements its H1 antagonism. drugbank.com This dual antagonism effectively dampens the overstimulation of pathways that can trigger nausea and vomiting. drugbank.com

Receptor TargetType of InteractionPharmacological Classification
Histamine H1 ReceptorAntagonistFirst-Generation Antihistamine, Piperazine (B1678402) Derivative nih.govmims.comebi.ac.uk
Muscarinic Acetylcholine ReceptorsAntagonistAnticholinergic, Antimuscarinic nih.govpediatriconcall.comdrugbank.com

Downstream Signaling Pathway Modulation

The antagonism of H1 and muscarinic receptors by buclizine leads to the modulation of critical zones in the brain and inner ear that regulate emesis and balance.

Buclizine is thought to exert part of its antiemetic effect by influencing the medullary chemoreceptor trigger zone (CTZ). nih.govselleckchem.com The CTZ is a key area in the medulla oblongata that detects emetic substances in the blood and relays this information to the vomiting center. drugbank.com By blocking histamine and muscarinic receptors in the vomiting center, buclizine may prevent the activation of the CTZ, thereby reducing the likelihood of nausea and vomiting. nih.govnih.govbiorbyt.com

A key mechanism for buclizine's efficacy in motion sickness and vertigo is its ability to depress labyrinthine excitability and reduce vestibular stimulation. nih.govselleckchem.com The vestibular apparatus of the inner ear is critical for maintaining balance, and its overstimulation is a primary cause of motion sickness. drugbank.com The neurons connecting the vestibular system to the vomiting center are rich in both histamine and muscarinic cholinergic synapses. drugbank.com By exerting its central anticholinergic and antihistaminic effects, buclizine effectively dampens the transmission of nerve impulses from the vestibular system to the medulla, mitigating the sensations of dizziness and vertigo. nih.govselleckchem.com

Broader Cellular Effects

Beyond its primary antiemetic and antivertigo mechanisms, preclinical studies have identified other cellular effects of buclizine. It is known to possess general central nervous system depressant and local anesthetic properties. nih.govselleckchem.comnih.gov Furthermore, in vitro research has pointed towards potential anti-tumor activities. Studies using MCF-7 breast cancer cells have shown that buclizine can inhibit cell growth, with a reported IC₅₀ of 19.18 μM. medchemexpress.com This research indicates that buclizine can arrest the cell cycle in the G1 phase and decrease the expression of translationally controlled tumor protein (TCTP) and various cell cycle regulatory proteins. medchemexpress.com

Cellular EffectResearch FindingModel System
Cell Growth InhibitionShowed considerable growth inhibition (IC₅₀=19.18 μM). medchemexpress.comMCF-7 Cells medchemexpress.com
Cell Cycle ArrestIncreased the percentage of cells in the G1 phase in a dose-dependent manner. medchemexpress.comMCF-7 Cells medchemexpress.com
Protein ExpressionDecreased expression of TCTP, cyclin D1, cyclin D3, CDK2, and CDK4. medchemexpress.comMCF-7 Cells medchemexpress.com
Pro-apoptotic ActivityIncreased expression of pro-apoptotic MCL-1S. medchemexpress.comMCF-7 Cells medchemexpress.com

Cell Cycle Regulation

Preclinical studies have demonstrated that buclizine hydrochloride can influence the cell cycle of cancer cells, specifically inducing a G1 phase arrest. nih.gov In studies conducted on MCF-7 breast cancer cells, treatment with buclizine resulted in a dose-dependent arrest of the cell cycle in the G1 phase after 72 hours of incubation. nih.govmedchemexpress.com This arrest prevents the cells from proceeding to the S phase, where DNA replication occurs, thereby inhibiting cell proliferation. nih.govnih.gov

The mechanism behind this G1 arrest involves the downregulation of key regulatory proteins. Western blot analyses have shown that buclizine treatment leads to a significant decrease in the expression of cyclin D1, cyclin D3, cyclin-dependent kinase 2 (CDK2), and cyclin-dependent kinase 4 (CDK4). nih.govmedchemexpress.comresearchgate.net These proteins are crucial for the progression through the G1 phase of the cell cycle. nih.gov Interestingly, the expression levels of the cyclin-dependent kinase inhibitors p21 and p27 were not significantly altered by buclizine treatment. researchgate.net This suggests that buclizine's effect on the cell cycle is primarily mediated through the suppression of cyclins and CDKs rather than the upregulation of their inhibitors.

The following table summarizes the effect of buclizine on cell cycle regulatory proteins in MCF-7 cells.

Cell Cycle Regulatory ProteinEffect of Buclizine TreatmentReference
Cyclin D1Decreased Expression nih.govmedchemexpress.comresearchgate.net
Cyclin D3Decreased Expression nih.govresearchgate.net
CDK2Decreased Expression nih.govresearchgate.net
CDK4Decreased Expression nih.govmedchemexpress.comresearchgate.net
p21No Significant Change researchgate.net
p27No Significant Change researchgate.net

It is important to note that while buclizine causes cell cycle arrest, it does not appear to induce apoptosis (programmed cell death) at the same concentrations. nih.gov This indicates a cytostatic, rather than cytotoxic, effect on these cancer cells. nih.govresearchgate.net

Modulation of Translationally Controlled Tumor Protein (TCTP)

A key molecular target of buclizine is the Translationally Controlled Tumor Protein (TCTP), a protein implicated in cancer cell growth and survival. nih.govnih.govbiomolther.org Preclinical evidence has shown that buclizine binds directly to TCTP. nih.govresearchgate.net Microscale thermophoresis experiments determined the binding affinity (Kd) of buclizine to recombinant human TCTP to be 433 μM. nih.govresearchgate.net

This interaction leads to a down-regulation of TCTP expression in cancer cells. In MCF-7 breast cancer cells, treatment with 75 μM buclizine for 72 hours resulted in a 40% decrease in TCTP expression. nih.govmedchemexpress.com The inhibition of TCTP is a critical component of buclizine's anti-proliferative effects. nih.govcaymanchem.com TCTP has been identified as a positive regulator of tumor growth, and its downregulation is associated with the inhibition of cancer cell proliferation. nih.govbiomolther.org

The modulation of TCTP by buclizine is a central aspect of its potential as a lead compound for cancer differentiation therapy. nih.govresearchgate.net By binding to and promoting the downregulation of TCTP, buclizine interferes with a key protein that supports the cancerous state.

Induction of Cell Differentiation

This compound has been shown to induce cell differentiation in cancer cells, a process where cells mature and take on more specialized functions, often leading to a less proliferative state. nih.govresearchgate.net This effect is closely linked to its interaction with TCTP. nih.govnih.gov The downregulation of TCTP is a known trigger for cell differentiation in tumor reversion experiments. nih.gov

In preclinical models using MCF-7 breast cancer cells, treatment with buclizine led to an increased appearance of lipid droplets, which is a marker of cell differentiation. nih.govresearchgate.net This induction of differentiation represents a shift from a proliferative to a more mature, non-cancerous phenotype. googleapis.com

The ability of buclizine to induce differentiation highlights its potential as a component of differentiation therapy for cancer. nih.govresearchgate.netcaymanchem.com This therapeutic approach aims to convert malignant cells into more benign, differentiated cells rather than killing them directly.

Pro-apoptotic Protein Expression

While buclizine primarily induces a cytostatic effect through cell cycle arrest, it also influences the expression of proteins involved in apoptosis. nih.gov Specifically, buclizine has been observed to increase the expression of the pro-apoptotic protein MCL-1S (Myeloid Cell Leukemia-1 short). nih.govmedchemexpress.com MCL-1S is a variant of the anti-apoptotic protein MCL-1L and acts to promote cell death. nih.gov

In MCF-7 cells, treatment with buclizine led to an increased expression of pro-apoptotic MCL-1S, while the expression of the anti-apoptotic MCL-1L was only slightly increased. nih.govresearchgate.net This shift in the balance towards pro-apoptotic proteins could potentially sensitize cancer cells to other apoptotic stimuli.

Preclinical Pharmacological Investigations in Vitro and Non Human in Vivo

In Vitro Cellular Assays

Cell Line Models for Pharmacological Activity

The human breast adenocarcinoma cell line, MCF-7, has been utilized as an in vitro model to investigate the pharmacological activity of buclizine (B1663535). selleckchem.comkterms.or.krrowan.edu This cell line is a common model for studying cancer cell proliferation and differentiation. selleckchem.com In studies exploring the anticancer potential of various compounds, MCF-7 cells have been employed to understand the molecular mechanisms of action, such as the interaction with specific proteins and effects on the cell cycle. kterms.or.krrowan.edu Research has focused on buclizine's interaction with the Translationally Controlled Tumor Protein (TCTP), a protein implicated in cell proliferation and differentiation, using the MCF-7 cell line as the experimental system. selleckchem.comkterms.or.kr

Assessment of Cellular Growth Inhibition

Investigations using the MCF-7 cell line have demonstrated that buclizine hydrochloride exhibits considerable growth-inhibitory effects. selleckchem.comkterms.or.kr When treated with buclizine for 72 hours, MCF-7 cells showed a dose-dependent reduction in growth. selleckchem.comnih.gov The half-maximal inhibitory concentration (IC₅₀)—the concentration of a drug that inhibits a biological process by 50%—was determined for buclizine's effect on MCF-7 cell growth. The calculated IC₅₀ value was 19.18 ± 5.32 μM. selleckchem.comrowan.edu

Further analysis revealed that this growth inhibition is cytostatic rather than cytotoxic. selleckchem.com Buclizine was found to induce a cell cycle arrest in the G1 phase in a concentration-dependent manner, without inducing apoptosis (programmed cell death) or necrosis, even at concentrations higher than the IC₅₀ value. selleckchem.comkterms.or.kr This G1 phase arrest is associated with a decrease in the expression of TCTP and key cell cycle regulatory proteins, including cyclin D1, cyclin D3, CDK2, and CDK4. kterms.or.kr

Table 1: In Vitro Growth Inhibition of MCF-7 Cells by this compound

Cell LineCompoundIncubation TimeIC₅₀ Value (µM)Mechanism of Action
MCF-7This compound72 hours19.18 ± 5.32G1 phase cell cycle arrest; Inhibition of TCTP expression. selleckchem.comkterms.or.kr

Studies on Lipid Droplet Formation

Preclinical in vitro studies specifically investigating the direct effects of this compound on lipid droplet formation were not identified in the reviewed scientific literature.

Non-Human In Vivo Animal Models

Studies in Animal Models of Histamine-Induced Responses

This compound's antihistaminic properties have been evaluated in non-human in vivo models. As a histamine (B1213489) H1 receptor antagonist, buclizine has been shown to be effective in inhibiting responses induced by histamine. hoelzel-biotech.comggu.ac.in In one key study, the compound's ability to counteract histamine-induced bronchoconstriction was assessed in guinea pigs. The results demonstrated that buclizine is a potent inhibitor of this response. hoelzel-biotech.com

Table 2: Antihistaminic Activity of Buclizine in an Animal Model

Animal ModelInduced ResponseCompoundEffective Dose (ED₅₀)
Guinea PigHistamine-Induced BronchoconstrictionBuclizine1 mg/kg hoelzel-biotech.com

Investigations in Models of Developmental Effects

The developmental effects of buclizine have been investigated in several animal models, revealing significant species-specific differences. In rats, buclizine is recognized as a potent teratogen, a substance that can cause developmental abnormalities in a fetus. kterms.or.krrowan.edubiorxiv.org Administration to pregnant rats during specific gestation days resulted in a dose-dependent increase in fetal malformations, including cleft palate and other skeletal defects. rowan.eduhoelzel-biotech.com A teratogenic effect was observed at doses of 40 mg/kg and higher. rowan.edu

In contrast to the findings in rats, similar teratogenic effects have not been observed in other animal species studied, such as mice, rabbits, pigs, and monkeys. mdpi.com

Table 3: Developmental Effects of Buclizine in Animal Models

Animal ModelGestation Period of AdministrationObserved Effects
RatDays 10 to 15 or 12 to 15Potent teratogenic effects (e.g., cleft palate, skeletal defects) observed at doses ≥40 mg/kg. kterms.or.krrowan.eduhoelzel-biotech.com
MouseNot SpecifiedNo significant increase in congenital abnormalities reported. kterms.or.krmdpi.com

Receptor Binding Kinetics and Thermodynamics

Buclizine is an antagonist of the histamine H1 receptor. drugbank.comnih.gov The therapeutic efficacy and duration of action of a drug are not only determined by its binding affinity but also by its binding kinetics—the rates at which it associates with and dissociates from its target receptor. nih.gov

The interaction between a ligand (drug) and its receptor is a dynamic process characterized by two key rate constants:

Association Rate Constant (k_on): This measures the speed at which the drug binds to the receptor to form a drug-receptor complex. nih.gov

Dissociation Rate Constant (k_off): This measures the speed at which the drug-receptor complex breaks apart. nih.gov

The reciprocal of the dissociation rate constant (1/k_off) defines the residence time , which is the average duration the drug remains bound to its target. For antihistamines, a long residence time, resulting from a slow k_off, is often associated with a prolonged duration of action in vivo. nih.govnih.gov These kinetic parameters are typically determined using competitive radioligand binding assays or advanced techniques like biolayer interferometry. nih.govgoogle.com

Specific k_on and k_off values for buclizine at the H1 receptor were not found in the provided search results. However, the general principles of receptor binding kinetics are critical for understanding its pharmacological profile.

Table 2: Key Receptor Binding Kinetic Parameters
ParameterSymbolDescription
Association Rate Constantk_onThe rate of drug-receptor complex formation.
Dissociation Rate Constantk_offThe rate of drug-receptor complex dissociation.
Residence Time1/k_offThe lifetime of the drug-receptor complex. nih.gov

The equilibrium dissociation constant (KD) is a measure of a drug's binding affinity for its receptor. It is defined as the concentration of the drug at which 50% of the receptors are occupied at equilibrium. umich.edu A lower KD value signifies a higher binding affinity. umich.edu

The KD is mathematically related to the kinetic rate constants by the equation: KD = k_off / k_on nih.govscribd.com

KD can be determined experimentally through saturation binding assays using a radiolabeled ligand or approximated by the inhibition constant (Ki) from competitive binding experiments. scribd.com In these experiments, the ability of an unlabeled drug (like buclizine) to displace a labeled ligand from the receptor is measured. google.com

While a specific, experimentally determined KD or Ki value for buclizine was not available in the search results, it is classified as a histamine H1 receptor antagonist, indicating it possesses significant affinity for this target. drugbank.comnih.gov

Thermodynamic Parameters of Binding

Computational studies have been employed to investigate the thermodynamic profile of buclizine. A theoretical investigation using quantum mechanics calculations (B3LYP level of theory with a 6-31G(d) basis set) and Monte Carlo simulations provided insights into its thermodynamic parameters. unirioja.esresearchgate.net This analysis compared buclizine with other antihistamines like promethazine, loratadine, and cetirizine. unirioja.es

The study calculated the Gibbs free energy (ΔG) and enthalpy (ΔH) for buclizine. unirioja.es The results indicated that among the studied antihistamines, buclizine had the most positive values for both ΔG (0.67 Kcal/mol) and ΔH (0.75 Kcal/mol) as determined by the B3LYP/6-31G method. unirioja.es The total energy (Etot) for buclizine was calculated to be 0.61 Kcal/mol using the same basis set. unirioja.es Furthermore, Monte Carlo simulations at body temperature (310 K) showed buclizine having the highest kinetic energy (59.13 kcal/mol) compared to cetirizine, loratadine, and promethazine. unirioja.esresearchgate.net

These theoretical computations offer a molecular-level understanding of the energy changes associated with buclizine's structure and potential interactions. The binding affinity of a drug is a function of the Gibbs free energy (ΔG = ΔH - TΔS), and understanding the balance between the enthalpic and entropic components is crucial in drug design and optimization. nih.govnih.gov Different combinations of enthalpy and entropy can result in the same binding affinity, but these different thermodynamic signatures can influence other drug properties. nih.gov

The following table summarizes the reported thermodynamic parameters for buclizine from the computational study.

Table 1: Calculated Thermodynamic Parameters for Buclizine

This interactive table displays the thermodynamic data for Buclizine as determined by computational methods.

ParameterMethodValueUnitSource
Gibbs Free Energy (ΔG)B3LYP/6-31G0.67Kcal/mol unirioja.es
Enthalpy (ΔH)B3LYP/6-31G0.75Kcal/mol unirioja.es
Total Energy (Etot)B3LYP/6-31G0.61Kcal/mol unirioja.es
Kinetic EnergyMonte Carlo (310 K)59.13kcal/mol unirioja.esresearchgate.net
Potential Energy (Step 0)Monte Carlo (310 K)73.6kcal/mol unirioja.esresearchgate.net
Potential Energy (Step 500)Monte Carlo (310 K)67.6kcal/mol unirioja.esresearchgate.net
Total Energy (Step 0)Monte Carlo (310 K)132.7kcal/mol unirioja.esresearchgate.net
Total Energy (Step 500)Monte Carlo (310 K)126.7kcal/mol unirioja.esresearchgate.net

Analytical Chemistry Methodologies for Buclizine Hydrochloride Research

Spectrophotometric Methods

Spectrophotometry offers a simple and cost-effective approach for the determination of Buclizine (B1663535) Hydrochloride. These methods are based on the principle that the compound absorbs ultraviolet (UV) or visible light, and the amount of absorption is proportional to its concentration.

UV Derivative Spectroscopy

UV derivative spectroscopy is a technique used to enhance the resolution of spectra and minimize interference from excipients in pharmaceutical formulations. ajrconline.orgi-scholar.in For Buclizine Hydrochloride, second-derivative spectroscopy has been effectively employed. ajrconline.orgi-scholar.in

One study developed a second-derivative spectroscopic method where the maximum wavelength (λmax) was identified at 234 nm. ajrconline.orgajrconline.org This method demonstrated linearity in the concentration range of 10-50 µg/mL. ajrconline.orgajrconline.org The use of derivative spectroscopy helps in overcoming the issue of spectral interference that can be present in normal UV spectra. ajrconline.orgi-scholar.in

Key Findings from UV Derivative Spectroscopy Studies:

ParameterResultReference
TechniqueSecond Derivative Spectroscopy ajrconline.org
Wavelength (λmax)234 nm ajrconline.orgajrconline.org
Linearity Range10-50 µg/mL ajrconline.orgajrconline.org
Correlation Coefficient (r)0.994 ajrconline.org
SolventMethanol (B129727) ajrconline.org

UV Spectrophotometry

Direct UV spectrophotometry is another common method for the analysis of this compound. researchgate.net The quantification is typically performed in the wavelength range of 218–226 nm. researchgate.net Different studies have reported slightly different wavelengths for maximum absorbance, often around 230 nm or 234 nm, depending on the solvent used. i-scholar.innih.govscielo.br For instance, methods have been developed using methanol or a mixture of acetonitrile (B52724) and water as the solvent. ajrconline.orgnih.gov

A validated UV spectrophotometric method demonstrated its potential for routine laboratory analysis due to its simplicity, speed, sensitivity, precision, and accuracy. researchgate.net

Ion-Association Complex Formation Methodologies

This spectrophotometric approach involves the formation of a colored complex between this compound and a specific reagent, which can then be measured in the visible region of the spectrum. This method enhances sensitivity and selectivity.

Several methods have been established based on the formation of ion-association complexes. semanticscholar.orgijpsr.info One such method involves the reaction of this compound with Alizarin Red S (ARS) to form a pale pink chromogen with a maximum absorbance at 420 nm. ijpsr.info Another approach utilizes the formation of a complex with cobalt thiocyanate (B1210189) (CTC), which is then extracted into nitrobenzene (B124822) and measured at 620 nm. semanticscholar.org A third method is based on the formation of a charge-transfer complex with iodine, measured at 295 nm and 355 nm. researchgate.net

These ion-association complex formation methods have been successfully applied to the analysis of this compound in bulk drug and pharmaceutical formulations. semanticscholar.orgijpsr.info

Examples of Ion-Association Complex Formation Methods:

ReagentComplex TypeWavelength (λmax)Reference
Tannic acid / p-N-methyl aminophenol sulphate (PMAP)-Cr(VI)Precipitation/Charge Transfer560 nm semanticscholar.org
Cobalt Thiocyanate (CTC)Ion-Association620 nm semanticscholar.org
Sodium nitroprusside / Hydroxylamine hydrochloride / Sodium carbonateInner ComplexNot Specified semanticscholar.org
Alizarin Red S (ARS)Ion-Association420 nm ijpsr.info
IodineCharge-Transfer295 nm & 355 nm researchgate.net

Chromatographic Techniques

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are powerful tools for the separation, identification, and quantification of this compound. These methods offer high specificity and sensitivity.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the most widely used chromatographic method for the analysis of this compound. ajrconline.orgtsijournals.com This technique separates compounds based on their hydrophobicity, using a nonpolar stationary phase and a polar mobile phase.

Numerous RP-HPLC methods have been developed and validated for the determination of this compound in bulk drug, pharmaceutical dosage forms, and human serum. nih.govajrconline.orgtsijournals.com These methods typically utilize a C18 column and UV detection at around 230 nm. nih.govscielo.brtsijournals.com The linearity of these methods has been established over various concentration ranges, for example, 1-10 µg/mL and 0.5-24 µg/mL. ajrconline.orgscielo.br

Column Chemistry and Mobile Phase Optimization

The success of an RP-HPLC method heavily relies on the appropriate selection of the column and the composition of the mobile phase.

Column Chemistry: The most commonly used columns for this compound analysis are C18 columns. i-scholar.innih.govscielo.brtsijournals.com These columns have a stationary phase consisting of silica (B1680970) particles chemically bonded with octadecylsilane. Specific examples of columns used in published methods include Phenomenex Luna C18 (250 mm × 4.6 mm, 5µm), Nucleosil C18 (10 µm, 25 cm x 0.46 cm), and Grace Alpha C18 (250 x 4.6 mm, 5µm). ajrconline.orgi-scholar.innih.govtsijournals.com

Mobile Phase Optimization: The mobile phase composition is a critical parameter that is optimized to achieve good separation, peak symmetry, and sensitivity. scielo.brscielo.br Various combinations of solvents have been tested, including methanol, acetonitrile, and water, often with the pH adjusted using an acid like phosphoric acid. nih.govscielo.brscielo.br For example, a mobile phase of methanol and water (80:20, v/v) with the pH adjusted to 2.6 has been shown to provide optimal results. scielo.brscielo.br Other successful mobile phases include 100% methanol and a mixture of acetonitrile and water (1:1) with the pH adjusted to 2.6. ajrconline.orgnih.gov

Summary of RP-HPLC Method Parameters:

ColumnMobile PhaseDetection WavelengthRetention TimeReference
Phenomenex Luna C18 (250 mm × 4.6 mm, 5µ)100% v/v Methanol234 nm7.15 min ajrconline.orgi-scholar.in
Nucleosil C18 (10 µm, 25 cm x 0.46 cm)Acetonitrile:Water (1:1), pH 2.6 with Phosphoric Acid230 nmNot Specified nih.gov
Waters X-Bridge C18 (250 mm x 4.6 mm, 5 µm)Methanol:Water (80:20, v/v), pH 2.6 with Phosphoric Acid230 nm~5.8 min scielo.br
Grace Alpha C18 (250 x 4.6 mm, 5µ)Triethylamine-phosphoric acid buffer (pH 3):Acetonitrile (20:80, v/v)230 nmNot Specified tsijournals.comtsijournals.com

Other Chromatographic Approaches (e.g., TLC, GC)

Beyond High-Performance Liquid Chromatography (HPLC), other chromatographic techniques, particularly Thin-Layer Chromatography (TLC) and its high-performance variant (HPTLC), have been effectively utilized for the analysis of this compound. Gas Chromatography (GC) is also a potential, though less commonly cited, method for its analysis.

Thin-Layer Chromatography (TLC) and HPTLC

High-Performance Thin-Layer Chromatography (HPTLC) offers a simple, selective, and precise method for the quantitation of this compound in bulk drug and pharmaceutical formulations. derpharmachemica.comderpharmachemica.com This technique is advantageous due to its ability to run several samples simultaneously, which reduces analysis time and cost. derpharmachemica.com

A validated HPTLC method involves applying the sample as spots on HPTLC plates, which consist of a stationary phase like silica gel G 60F254 pre-coated on aluminum sheets. derpharmachemica.comgrafiati.com The plate is then developed in a chamber containing a suitable mobile phase. For this compound, a common mobile phase is a mixture of chloroform (B151607) and ethyl acetate (B1210297) (8:2, v/v). derpharmachemica.comgrafiati.com After development, the spots are scanned using a densitometer at a specific wavelength, typically 230 nm, to quantify the drug. derpharmachemica.com Research has also documented the use of ethanol: diethyl ether: triethylamine (B128534) (70:30:1 v/v) as a mobile phase for TLC separation on silica gel GF254 plates. researchgate.net

Table 1: HPTLC Method Parameters for this compound Analysis

Parameter Details Reference
Stationary Phase HPTLC aluminum plates pre-coated with silica gel G 60F254 derpharmachemica.com
Mobile Phase Chloroform: Ethyl Acetate (8:2 v/v) derpharmachemica.com
Wavelength for Detection 230 nm derpharmachemica.com
Concentration Range 100-600 ng/spot derpharmachemica.comgrafiati.com

| Correlation Coefficient (R²) | 0.999 | derpharmachemica.comgrafiati.com |

Gas Chromatography (GC)

While less prevalent in recent literature for this specific compound compared to LC and TLC, Gas Chromatography (GC) represents another potential analytical avenue. GC is suitable for volatile and thermally stable compounds. Although specific validated GC methods for this compound are not as extensively detailed in recent studies as HPLC or HPTLC methods, its application in analyzing related organic bases and piperazine (B1678402) derivatives suggests its feasibility. saude.sp.gov.br The use of GC in conjunction with mass spectrometry (GC-MS) is a powerful tool for identification and quantitation, though specific applications for this compound were noted alongside other antihistamines where HPLC was the primary method detailed. scispace.com

Method Validation in Research Contexts

Method validation is a critical component of analytical research, ensuring that the chosen methodology is reliable, reproducible, and fit for its intended purpose. For this compound, validation is performed according to guidelines from the International Conference on Harmonisation (ICH). derpharmachemica.comajrconline.org

Linearity: This parameter establishes the relationship between the concentration of the analyte and the analytical signal. For this compound, linearity is typically evaluated by analyzing a series of standard solutions over a specified concentration range. The data is then subjected to linear regression analysis, and the correlation coefficient (R² or r) is calculated. A value close to 1 indicates a strong linear relationship. scielo.briajpr.com

Accuracy: Accuracy reflects the closeness of the measured value to the true value. It is often determined through recovery studies. scielo.briajpr.com This involves adding a known amount of pure this compound standard to a sample (a process known as spiking) and then analyzing the sample to determine the percentage of the added drug that is recovered. scielo.br

Precision: Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD). Precision is assessed at two levels:

Repeatability (Intra-day precision): Analysis of samples on the same day under the same conditions. scielo.br

Intermediate Precision (Inter-day precision): Analysis of samples on different days to account for variations in experimental conditions. scielo.brresearchgate.net

Table 2: Summary of Validation Parameters from Various Analytical Methods for this compound

Method Linearity Range Correlation Coefficient (r/R²) Accuracy (% Recovery) Precision (%RSD) Reference
HPTLC 100-600 ng/spot R² = 0.999 - - derpharmachemica.com
RP-HPLC 1-10 µg/ml R² = 0.999 99.03% < 2% ajrconline.org
RP-HPLC 0.025-10 µg/ml (in serum) r = 0.9999 98.07% to 100.34% - nih.gov
RP-HPLC 0.5-24 µg/mL r = 0.9995 96.9% to 104.5% < 2% scielo.br
Spectrofluorimetry 200-1000 ng/ml R² = 0.9988 99.0% to 99.4% Intra-day: 0.4962, Inter-day: 0.675 iajpr.com

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be detected, but not necessarily quantified, under the stated experimental conditions. The Limit of Quantitation (LOQ) is the lowest concentration that can be determined with acceptable precision and accuracy. scielo.br These values are crucial for assessing the sensitivity of an analytical method and are often calculated based on the standard deviation of the response and the slope of the calibration curve. scielo.brscielo.br

Table 3: LOD and LOQ for this compound in Different Analytical Methods

Method Limit of Detection (LOD) Limit of Quantitation (LOQ) Reference
RP-HPLC 0.05 µg/ml 0.8 µg/ml ajrconline.org
RP-HPLC 0.1 µg/mL 0.25 µg/mL researchgate.net
RP-HPLC 0.06 µg/mL 0.21 µg/mL scielo.br

Specificity: This is the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components (e.g., tablet excipients). scielo.br In chromatographic methods, specificity is demonstrated by showing that the peak for this compound is well-resolved from other peaks. scielo.br This is often tested by analyzing placebo formulations, which contain all the excipients without the active drug, to ensure no interference. scielo.br

Robustness: The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate, variations in method parameters. researchgate.net This provides an indication of its reliability during normal usage. For an HPLC method, robustness is tested by intentionally varying parameters such as:

pH of the mobile phase scielo.brresearchgate.net

Composition of the mobile phase (e.g., methanol:water ratio) scielo.br

Flow rate scielo.brresearchgate.net

Column temperature researchgate.net

The method is considered robust if the results remain consistent despite these minor changes. scielo.br For example, a study demonstrated the robustness of an HPLC method by varying the flow rate, mobile phase pH, and column temperature, with the resulting assay percentages remaining within acceptable limits (%RSD < 2%). researchgate.net

Advanced Computational and Theoretical Studies

Quantum Mechanical Calculations and Molecular Structure

Quantum mechanical calculations have been employed to investigate the molecular structure and electronic properties of buclizine (B1663535). Using methods such as Density Functional Theory (DFT), researchers can model the molecule's geometry and energy states with high accuracy.

One such study utilized the B3LYP level of theory with a 6-31G(d) basis set to perform theoretical computations on buclizine. This approach allows for the calculation of various energy parameters that describe the molecule's stability and reactivity. For instance, semi-empirical computations using the PM3 method have been summarized to determine energies such as total energy, binding energy, electronic energy, and heat of formation. In these studies, buclizine was noted to have the most positive values for Gibbs free energy (ΔG) and enthalpy (ΔH) when calculated with the B3LYP/6-31G method.

The molecular structure of buclizine salts has also been elucidated through single-crystal X-ray diffraction. The monohydrochloride monohydrate (BCZHCl·H₂O) and its anhydrous form (BCZHCl) have been crystallized and analyzed. These studies confirm that the piperazine (B1678402) ring, a core component of the buclizine structure, adopts a stable chair conformation. This conformation is a recurring feature in other piperazine-class antihistamines, suggesting its importance for the molecule's interaction with its biological targets.

Calculated ParameterMethodValue (kcal/mol)
Gibbs Free Energy (ΔG)B3LYP/6-31G0.54
Enthalpy (ΔH)B3LYP/6-31G0.61
Total Energy (Etot)B3LYP/6-31G0.61

Table 1: Selected quantum mechanical parameters calculated for Buclizine. Data sourced from Zakeri et al. (2020).

Molecular Dynamics Simulations and Conformational Analysis

While specific molecular dynamics (MD) simulations for buclizine hydrochloride are not extensively detailed in the available literature, related computational techniques and structural analyses provide insight into its conformational possibilities. Monte Carlo simulations have been used to optimize the potential, kinetic, and total energy of the buclizine molecule at both ambient (298 K) and body (310 K) temperatures. These simulations, performed in an Amber force field over 500 nanoseconds, explore the molecule's conformational space to identify stable energy states.

At body temperature (310 K), buclizine was found to have a kinetic energy of 59.13 kcal/mol. The simulations showed that the total energy of the molecule fluctuates, with an initial value of 132.7 kcal/mol, a final value of 126.7 kcal/mol after 500 ns, and a peak value of 142.4 kcal/mol during the simulation.

Conformational analysis is further informed by crystallographic data, which provides a detailed, static picture of the molecule in its solid state. This data reveals that the central piperazine ring consistently maintains a chair conformation. This rigid conformation is considered a key structural feature of piperazine-class antihistamines. The flexibility of the molecule would primarily arise from the rotation of the larger substituents attached to the nitrogen atoms of this central ring.

ParameterConditionValue (kcal/mol)
Kinetic Energy310 K (Body Temp.)59.13
Initial Total Energy310 K (t=0 ns)132.7
Final Total Energy310 K (t=500 ns)126.7
Maximum Total Energy310 K (at step 230)142.4

Table 2: Energy parameters for Buclizine from Monte Carlo simulations. Data sourced from Zakeri et al. (2020).

Thermodynamic Investigations of Molecular Interactions

Thermodynamic studies are essential for understanding the driving forces behind a drug's interaction with its biological target and its behavior in different physiological environments. For buclizine, both computational and experimental methods have been used to determine key thermodynamic parameters.

Theoretical investigations have calculated the standard Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS). researchgate.net The Gibbs free energy, in particular, is a crucial measure of the spontaneity of a process, such as receptor binding. wikipedia.org Computational studies on antihistamines, including buclizine, have determined that buclizine exhibits a relatively high positive value for both Gibbs free energy and enthalpy compared to other similar compounds in the study.

Experimentally, the thermodynamic protonation constant (pKa) of buclizine has been determined using methods like reversed-phase liquid chromatography (RPLC). researchgate.net The pKa value is critical as it dictates the ionization state of the molecule at a given pH, which in turn affects its solubility, absorption, and ability to interact with receptors. These studies determined the aqueous pKa values for buclizine by measuring its retention behavior in different mobile phase compositions and extrapolating the results. researchgate.net

Thermodynamic ParameterDescriptionRelevance
Gibbs Free Energy (ΔG) A measure of the maximum reversible work that may be performed by a system at constant temperature and pressure.Indicates the spontaneity of binding interactions.
Enthalpy (ΔH) Represents the total heat content of a system.Reflects the energy changes from making and breaking bonds during interaction.
Entropy (ΔS) A measure of the randomness or disorder of a system.Accounts for changes in the flexibility of the drug and its target upon binding.
Protonation Constant (pKa) The pH at which a molecule is 50% ionized.Determines the charge state of the molecule, affecting solubility and receptor interaction. researchgate.net

Table 3: Key thermodynamic parameters and their significance in investigating Buclizine's molecular interactions.

Quantitative Structure-Kinetics Relationship (QSKR) Modeling

Quantitative Structure-Kinetics Relationship (QSKR) modeling is a computational approach that aims to correlate the structural features of a molecule with its kinetic properties, such as the rates of association (k-on) and dissociation (k-off) from its biological target. nih.gov These kinetic parameters are increasingly recognized as critical determinants of a drug's efficacy and duration of action in vivo.

For antihistamines, a long residence time at the H1 receptor, which corresponds to a slow k-off rate, is often associated with a prolonged duration of action. QSKR models can help identify the specific physicochemical and structural properties that influence these kinetic rates.

Q & A

Q. What are the key physicochemical properties of Buclizine Hydrochloride critical for experimental design?

this compound (C₂₈H₃₃ClN₂·2HCl, MW 506.0) is a crystalline solid with a purity ≥98%, stable for ≥4 years when stored at -20°C . It is soluble in organic solvents like DMSO (0.17 mg/mL), ethanol (0.11 mg/mL), and dimethylformamide (5 mg/mL), but insoluble in water . Its UV-Vis spectrum shows absorption maxima at 224 nm and 279 nm, which are critical for spectrophotometric quantification . Researchers must account for its hygroscopic nature and use inert gas purging during dissolution to prevent degradation .

Q. What validated analytical methods are available for quantifying this compound in pharmaceutical formulations?

Spectrophotometric methods include charge-transfer complex formation with iodine (λmax = 290–310 nm) and cobalt(II)/EDTA-based assays . Reverse-phase HPLC with UV detection (e.g., C18 columns, mobile phase: acetonitrile-phosphate buffer) offers high precision (RSD <2%) for bulk drug and serum analysis . Stability-indicating HPLC methods are recommended for forced degradation studies, with validation parameters (linearity: 10–50 µg/mL, LOD: 0.1 µg/mL) ensuring robustness .

Q. What pharmacological mechanisms underlie this compound’s antiemetic and antihistaminic effects?

Buclizine acts as a potent H1-receptor antagonist, inhibiting histamine-induced bronchoconstriction in guinea pigs (ED₅₀: 1 mg/kg) . Its antiemetic activity stems from central anticholinergic effects, suppressing vestibular stimulation and chemoreceptor trigger zone activation . Additionally, it binds to translation-controlled tumor protein (TCTP), inducing cancer cell differentiation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in solubility data across studies?

Solubility variations arise from differences in crystalline forms (e.g., monohydrate vs. anhydrous salts) and pH-dependent dissolution. For instance, this compound monohydrate (BCZHCl·H₂O) exhibits lower equilibrium solubility in intestinal pH (≥7.0) compared to gastric conditions (pH 1.2–4.5) . Methodological factors (e.g., solvent purity, temperature) must be standardized, and X-ray diffraction (XRPD) should confirm crystal phase .

Q. What experimental models and protocols are used to assess this compound’s teratogenicity?

Rat models administered 40–200 mg/kg orally during organogenesis show dose-dependent teratogenicity, including palatal fusion and skeletal malformations . Studies should follow OECD guidelines for developmental toxicity, with histopathology and micro-CT imaging to quantify skeletal anomalies. Negative controls (e.g., hydroxyzine) help isolate Buclizine-specific effects .

Q. How do crystalline polymorphisms impact this compound’s pharmaceutical performance?

The anhydrous (BCZHCl) and monohydrate (BCZHCl·H₂O) forms crystallize in non-centrosymmetric space groups (Pca2₁ and Pna2₁), affecting dissolution rates and bioavailability . Tablet formulations using BCZHCl·H₂O show slower dissolution (t₉₀%: 45 min) compared to anhydrous forms (t₉₀%: 20 min) due to hydration-induced lattice stability . Differential scanning calorimetry (DSC) and dissolution profiling under biorelevant conditions (FaSSIF/FeSSIF) are recommended for formulation optimization .

Q. What continuous-flow synthesis strategies improve the efficiency of Buclizine derivatives?

Microreactor-based continuous-flow systems enable solvent-free synthesis of Buclizine derivatives (e.g., cinnarizine analogs) via hydrogen chloride gas-mediated chlorination, achieving >90% yield with reduced waste . Process parameters (residence time: 5–10 min, temperature: 50–70°C) must be optimized using design-of-experiment (DoE) approaches to minimize byproducts .

Methodological Considerations

  • Toxicity Studies : Use Sprague-Dawley rats (n ≥ 10/group) and dose-range finding (OECD 414) .
  • Analytical Validation : Include system suitability tests (USP <621>) and cross-validate HPLC with LC-MS for trace impurity detection .
  • Crystallography : Pair single-crystal X-ray analysis with FTIR and TGA to confirm hydration states .

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